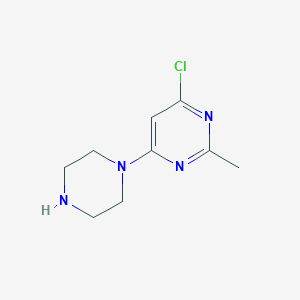

4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-methyl-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4/c1-7-12-8(10)6-9(13-7)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBGDVZJPSGBCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Chloro-2,4-diaminopyrimidine

- Starting from ethyl cyanoacetate , condensation with guanidine in a basic medium produces 2,6-diamino-4-hydroxypyrimidine .

- This intermediate is then treated with phosphorus oxychloride (POCl₃) to substitute the hydroxyl group with chlorine, yielding 6-chloro-2,4-diaminopyrimidine .

- This step is crucial as it introduces the chloro substituent at position 6, which is reactive for subsequent substitution reactions.

Formation of 2,6-Diamino-4-chloro-pyrimidine N-oxide

- The 6-chloro-2,4-diaminopyrimidine can be further oxidized to the N-oxide derivative, which serves as an intermediate for nucleophilic substitution with piperazine or piperidine derivatives.

Introduction of the Piperazin-1-yl Group

Nucleophilic Substitution with Piperazine

- The key step involves reacting the chloro-substituted pyrimidine intermediate with piperazine .

- This reaction is typically carried out in a polar solvent such as methanol or ethanol at reflux temperatures (30–40°C to reflux).

- Piperazine acts as a nucleophile, displacing the chlorine atom at position 6 to form the 6-(piperazin-1-yl) substituted pyrimidine.

- Excess piperazine is used to drive the reaction to completion, and after refluxing for several hours, the excess reagent is recovered by distillation or vacuum evaporation.

- The product is isolated by filtration, washing, and crystallization from demineralized water, often using activated charcoal to remove impurities.

Alternative Coupling Methods

- Suzuki-Miyaura coupling has been employed in related pyrimidine derivatives to introduce various substituents, including piperazine derivatives, via carbon-carbon bond formation.

- This method involves the use of boronate esters and palladium catalysts under mild conditions, providing high yields and functional group tolerance.

- Although this method is more common for aryl or alkyl substituents, it can be adapted for piperazine-containing pyrimidines with proper functionalization.

Detailed Reaction Conditions and Yields

| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ethyl cyanoacetate + Guanidine | Basic medium, condensation | High | Formation of 2,6-diamino-4-hydroxypyrimidine |

| 2 | 2,6-diamino-4-hydroxypyrimidine + POCl₃ | Reflux, chlorination | High | Formation of 6-chloro-2,4-diaminopyrimidine |

| 3 | 6-chloro-2,4-diaminopyrimidine + Piperazine | Reflux in methanol/ethanol, excess piperazine | ~75.9% | Nucleophilic substitution at position 6 |

| 4 | Purification | Crystallization, charcoal filtration, drying | — | Produces colorless crystalline product |

- The overall yield for the key substitution step with piperazine is approximately 75.9%, with the product melting at 260–261°C, indicating high purity.

Purification and Characterization

- After reaction completion, the mixture is concentrated under vacuum to remove excess reagents.

- The crude product is treated with water and refluxed to remove residual solvents and impurities.

- Activated charcoal is used during filtration to adsorb colored impurities.

- The solid is crystallized from demineralized water and dried under controlled conditions (70–80°C).

- Characterization is typically performed by melting point determination, IR spectroscopy, and nuclear magnetic resonance (NMR).

Summary of Research Findings

- The synthetic route starting from ethyl cyanoacetate to 6-chloro-2,4-diaminopyrimidine is efficient and scalable.

- Nucleophilic substitution with piperazine is a reliable method to introduce the piperazin-1-yl group at position 6, yielding a high-purity product.

- Alternative methods such as Suzuki coupling are valuable for related derivatives but less commonly applied specifically for 4-chloro-2-methyl-6-(piperazin-1-yl)pyrimidine.

- The described methods provide a balance between yield, purity, and operational simplicity, suitable for pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H13ClN4 and a molecular weight of approximately 226.71 g/mol. Its structure includes a chloro group at the 4-position and a piperazine moiety at the 6-position of the pyrimidine ring, which is known for its diverse biological activities.

Kinase Inhibition

4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine exhibits structural similarities to known kinase inhibitors, suggesting potential applications in targeting various kinases involved in cellular signaling pathways. This aspect is particularly relevant in cancer research, where kinase inhibitors play a crucial role in therapeutic strategies.

Serotonin Receptor Modulation

The compound has shown notable biological activity as an inhibitor of certain enzymes related to serotonin (5-HT) receptor sites. This interaction is significant for neurotransmission and could lead to potential applications in treating psychiatric disorders.

In Vitro Studies

Recent studies have evaluated the anti-inflammatory properties of pyrimidine derivatives, including this compound. In vitro assays demonstrated its capability to inhibit COX-2 activity, an enzyme associated with inflammation. The compound's IC50 values were comparable to those of established anti-inflammatory drugs like celecoxib .

Case Study: Anti-inflammatory Activity

A study reported that derivatives similar to this compound exhibited significant suppression of COX-2 activity, with IC50 values indicating potent anti-inflammatory effects. These findings highlight the compound's potential as a therapeutic agent in inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Analogous Pyrimidine Derivatives

Substituent Variations on the Pyrimidine Core

The reactivity and biological activity of pyrimidine derivatives are highly substituent-dependent. Below is a comparative analysis of key analogs:

Key Observations :

- Conversely, fluorophenyl-substituted piperazines (e.g., 2-fluorophenyl) enhance selectivity for serotonin receptors .

- Electrophilicity : Chlorine at position 4 promotes nucleophilic displacement, making the compound a scaffold for further derivatization. Replacement with methoxy (OCH₃) reduces electrophilicity but introduces hydrogen-bonding capacity .

- Thioether vs. Methyl Groups : Methylsulfanyl (SCH₃) at position 2 enhances metabolic stability compared to methyl (CH₃), as seen in kinase inhibitor design .

Biological Activity

4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine is a pyrimidine derivative notable for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a chloro group at the 4-position and a piperazine moiety at the 6-position, contributing to its unique interactions with biological targets. The molecular formula is C_{10}H_{13}ClN_{4}, with a molecular weight of approximately 226.71 g/mol.

The primary biological activity of this compound is attributed to its role as an inhibitor of specific enzymes involved in cellular signaling pathways. Notably, it interacts with serotonin (5-HT) receptors, which are crucial for neurotransmission and various physiological processes. This interaction suggests potential applications in treating disorders linked to serotonin dysregulation, such as depression and anxiety.

Biological Activity Overview

The compound exhibits several key biological activities:

- Serotonin Receptor Modulation : Its selectivity for serotonin receptors indicates that it may be effective in modulating neurotransmission, potentially leading to therapeutic effects in mood disorders.

- Enzyme Inhibition : It has demonstrated inhibitory effects on certain kinases, which are vital in cell signaling and proliferation. This can be beneficial in cancer therapy where aberrant kinase activity is often present.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes some related compounds and their activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine | Similar pyrimidine core with a different piperazine substitution | Anticancer activity; kinase inhibition |

| 2-Methylpyrimidin-4(3H)-one | Lacks halogen substitution but retains pyrimidine structure | Antimicrobial properties |

| 6-(Piperidin-1-yl)-4-chloropyrimidine | Contains piperidine instead of piperazine | Potential anti-inflammatory effects |

Case Studies and Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

- In vitro Studies : Research has shown that this compound effectively inhibits COX enzymes, which are critical in inflammatory processes. In one study, derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Kinase Inhibition : The compound has been identified as a potent inhibitor of various kinases involved in cancer progression. For instance, studies demonstrated that it could inhibit CDK4 and CDK6, which are often overexpressed in certain cancers .

- Neuropharmacological Effects : The serotonergic activity suggests that this compound could be explored further for its antidepressant properties, particularly in models of depression where serotonin levels are altered.

Q & A

Basic: What synthetic methodologies are commonly employed for 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine?

Answer:

The compound is typically synthesized via nucleophilic substitution reactions, leveraging the reactivity of the chlorinated pyrimidine core. A key step involves coupling the piperazine moiety to the 6-position of the pyrimidine ring under controlled basic conditions (e.g., using NaH or K₂CO₃ in DMF or THF). For example, analogous syntheses of pyrimidine-piperazine derivatives often employ Buchwald-Hartwig amination or Ullmann-type coupling for aromatic amines . Mannich reactions may also be utilized to introduce secondary amine groups, as demonstrated in related pyrimidine derivatives .

Key Considerations:

- Purification via column chromatography or recrystallization to isolate the target compound.

- Monitoring reaction progress using TLC or HPLC to ensure complete substitution.

Basic: How is structural characterization performed for this compound?

Answer:

Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy: - and -NMR verify substituent positions and piperazine integration. For example, the methyl group at the 2-position appears as a singlet (~δ 2.3 ppm), while piperazine protons resonate as multiplet clusters (δ 2.5–3.5 ppm) .

- X-ray Crystallography: Single-crystal analysis provides definitive proof of molecular geometry. Studies on analogous compounds (e.g., 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine) reveal planar pyrimidine rings with piperazine/pyrrolidine substituents adopting chair or twisted conformations .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound?

Answer:

Experimental Design Framework:

Target Selection: Prioritize kinases (e.g., Src/Abl) or receptors (e.g., α7 nAChR) based on structural analogs with reported activity .

In Vitro Assays:

- Kinase Inhibition: Use fluorescence polarization assays or ADP-Glo™ kits to measure IC₅₀ values.

- Receptor Binding: Radioligand displacement assays (e.g., -epibatidine for α7 nAChR).

Cellular Models: Test anti-proliferative effects in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, correlating results with kinase inhibition data .

Data Interpretation:

- Compare activity profiles with structural analogs (e.g., 3-chloro-6-(piperazin-1-yl)pyridazine derivatives) to identify critical substituents .

Advanced: How to resolve contradictions in bioactivity data across derivatives?

Answer:

Contradictions often arise from variations in substituent electronic or steric effects. Mitigation strategies include:

- Systematic SAR Studies: Modify substituents at the 2-methyl or 4-chloro positions and assess changes in potency. For example, replacing chlorine with fluorine may alter electron-withdrawing effects, impacting receptor binding .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify clashes or favorable interactions.

- Solubility Optimization: Adjust logP via piperazine N-alkylation (e.g., methyl or ethyl groups) to improve membrane permeability and reduce false negatives .

Advanced: What strategies enhance the compound’s solubility for in vivo studies?

Answer:

- Salt Formation: Convert the free base to a hydrochloride or citrate salt, as seen in related dihydrochloride derivatives .

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl or PEG-linked moieties) to the piperazine nitrogen, improving aqueous solubility while maintaining activity.

- Co-solvent Systems: Use vehicles like Cremophor EL or cyclodextrins for preclinical formulations.

Advanced: What crystallography techniques are critical for analyzing structural analogs?

Answer:

- Single-Crystal Growth: Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals.

- Data Collection: High-resolution synchrotron radiation (λ = 0.7–1.0 Å) resolves subtle conformational differences (e.g., piperazine chair vs. boat) .

- Refinement: Software like SHELXL refines thermal parameters and hydrogen bonding networks. For example, intermolecular N–H···N interactions in pyrimidine derivatives stabilize crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.